molecular formula C19H27NO3 B7545536 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide

カタログ番号 B7545536
分子量: 317.4 g/mol
InChIキー: DFDDBKRVFAGBIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide, commonly known as CERC-501, is a small molecule drug that is being developed for the treatment of various neuropsychiatric disorders, including anxiety, depression, and substance abuse. The drug has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

作用機序

The exact mechanism of action of CERC-501 is not fully understood, but it is believed to act as a selective antagonist of the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor that is widely distributed throughout the brain and is involved in the regulation of pain, stress, and mood. By blocking the activity of the KOR, CERC-501 may modulate the activity of various neurotransmitter systems and reduce anxiety, depression, and drug-seeking behavior.
Biochemical and Physiological Effects
CERC-501 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter systems, reduction of anxiety-like and depressive-like behaviors, and reduction of drug-seeking behavior. The drug has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

実験室実験の利点と制限

The advantages of using CERC-501 in lab experiments include its selectivity for the KOR, its favorable safety profile, and its ability to modulate multiple neurotransmitter systems. However, the limitations of using CERC-501 in lab experiments include its relatively short half-life, which may require frequent dosing, and its limited solubility in aqueous solutions.

将来の方向性

There are several potential future directions for the development of CERC-501. These include:
1. Further evaluation of the drug's efficacy and safety in clinical trials for the treatment of anxiety, depression, and substance abuse.
2. Development of new formulations of the drug that improve its solubility and bioavailability.
3. Investigation of the drug's potential for the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
4. Exploration of the drug's mechanism of action and its effects on various neurotransmitter systems.
5. Evaluation of the drug's potential for use in combination with other medications for the treatment of neuropsychiatric disorders.
In conclusion, CERC-501 is a small molecule drug that shows promise for the treatment of various neuropsychiatric disorders. The drug's selectivity for the KOR and its ability to modulate multiple neurotransmitter systems make it a promising candidate for further development. However, more research is needed to fully understand the drug's mechanism of action and its potential for use in clinical practice.

合成法

The synthesis of CERC-501 involves a multi-step process that starts with the reaction of 4-ethoxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]amine to form the amide intermediate, which is then reduced with lithium aluminum hydride to yield the final product.

科学的研究の応用

CERC-501 has been extensively studied in preclinical models of anxiety, depression, and substance abuse. In these studies, the drug has been shown to reduce anxiety-like and depressive-like behaviors, as well as drug-seeking behavior in animals. The drug has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems.

特性

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-23-17-8-7-15(11-18(17)22-3)19(21)20-12(2)16-10-13-5-6-14(16)9-13/h7-8,11-14,16H,4-6,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDDBKRVFAGBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)C2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。